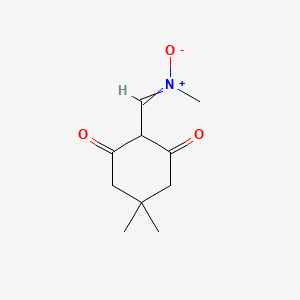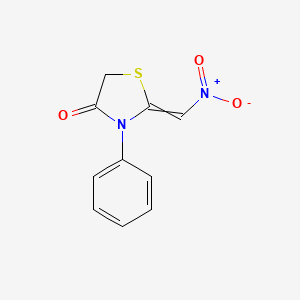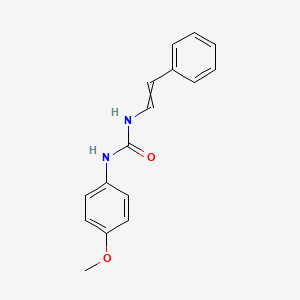
3-Methyl-2Z-hexenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2Z-hexenoic acid is an unsaturated short-chain fatty acid with the molecular formula C7H12O2. It is known for its distinctive odor and is a significant component of human axillary (underarm) sweat. This compound is often studied in the context of body odor and its biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2Z-hexenoic acid typically involves the use of various organic synthesis techniques. One common method is the aldol condensation of acetaldehyde with isobutyraldehyde, followed by dehydration to form the desired unsaturated acid. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-2Z-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols for esterification, amines for amidation
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated hexanoic acid
Substitution: Esters, amides, anhydrides
Aplicaciones Científicas De Investigación
3-Methyl-2Z-hexenoic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of unsaturated fatty acids and their reactivity.
Biology: Investigated for its role in human body odor and its interaction with skin microbiota.
Medicine: Studied for its potential as a biomarker for certain metabolic disorders and diseases.
Industry: Utilized in the fragrance industry for its distinctive odor profile.
Mecanismo De Acción
The mechanism by which 3-Methyl-2Z-hexenoic acid exerts its effects is primarily through its interaction with skin bacteria. The compound is secreted by apocrine glands and, upon bacterial fermentation, produces the characteristic body odor. The molecular targets include various enzymes involved in fatty acid metabolism and bacterial fermentation pathways.
Comparación Con Compuestos Similares
3-Methyl-2-hexenoic acid (E-isomer): Similar structure but different geometric configuration.
3-Hydroxy-3-methylhexanoic acid: Another body odor-related compound with a hydroxyl group.
2-Methyl-3-hexenoic acid: A positional isomer with the double bond at a different location.
Uniqueness: 3-Methyl-2Z-hexenoic acid is unique due to its specific geometric configuration (Z-isomer) and its significant role in human body odor. Its distinct odor profile and interaction with skin bacteria make it a compound of interest in both scientific research and industrial applications.
Propiedades
Número CAS |
54068-86-9 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(Z)-3-methylhex-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5- |
Clave InChI |
NTWSIWWJPQHFTO-WAYWQWQTSA-N |
SMILES isomérico |
CCC/C(=C\C(=O)O)/C |
SMILES canónico |
CCCC(=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)


![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)

![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)



![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)

